BenchChemオンラインストアへようこそ!

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

DYRK1A kinase inhibition SAR

5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic building block composed of a 2-aminopyridine ring substituted at the 5-position with a 4-methyl-1,2,4-triazole moiety. With molecular formula C₈H₉N₅ and a molecular weight of 175.19 g·mol⁻¹, this compound serves as a versatile scaffold for the synthesis of kinase inhibitors, most notably those targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1339183-82-2
Cat. No. B1428942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
CAS1339183-82-2
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2=CN=C(C=C2)N
InChIInChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-7(9)10-4-6/h2-5H,1H3,(H2,9,10)
InChIKeyXQOLHALWTPXSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1339183-82-2): A Triazole-Pyridine Scaffold for Kinase Inhibitor Discovery and Fragment-Based Design


5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic building block composed of a 2-aminopyridine ring substituted at the 5-position with a 4-methyl-1,2,4-triazole moiety . With molecular formula C₈H₉N₅ and a molecular weight of 175.19 g·mol⁻¹, this compound serves as a versatile scaffold for the synthesis of kinase inhibitors, most notably those targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. It is commercially supplied by multiple vendors at purities of 95–97% .

Why Triazole-Pyridine Regioisomers and N-Substituent Analogs Cannot Be Interchanged Without Risk to Potency and Selectivity


The position of the triazole substituent on the pyridine ring and the nature of the N-alkyl or N-aryl group on the triazole are critical determinants of biological activity. In a curated SAR investigation of 2-(1,2,4-triazol-3-yl)pyridine-based DYRK1A inhibitors, the N-methyl scaffold retained only 4% DYRK1A activity at 0.3 µM when coupled to a bromo substituent, compared to 15% residual activity for the corresponding N-isopropyl analog, demonstrating that a single methyl-to-isopropyl change can alter potency by >3-fold [1]. Likewise, altering the attachment point (5- vs. 4- vs. 6-position on the pyridine) changes the exit-vector geometry and electronic environment of the amine handle, which can abrogate key binding interactions or synthetic derivatization pathways. Generic substitution with a different regioisomer or N-substituent therefore cannot guarantee equivalent pharmacological or synthetic performance.

Quantitative Evidence Differentiating 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine from Closest Analogs


DYRK1A Kinase Inhibition: N-Methyl vs. N-Ethyl vs. N-Isopropyl Triazole Core Potency

In a systematic head-to-head SAR study using the 6-(4-alkyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine scaffold, the N-methyl variant (directly analogous to the target compound) exhibited DYRK1A residual activity of 4% (Br substituent), 12% (F), 14% (Cl), 6% (OMe), and 16% (CF₃) at 0.3 µM [1]. The N-ethyl analog yielded 4% (Br), 8% (F), 6% (Cl), 5% (OMe), and 11% (CF₃), while the N-isopropyl analog was uniformly less potent: 15% (Br), 29% (F), 16% (Cl), 9% (OMe), and 23% (CF₃) [1]. The N-methyl scaffold was statistically comparable to N-ethyl in four of five R₂ variants and significantly superior to N-isopropyl across all tested variants (average 2.5-fold improvement) [1].

DYRK1A kinase inhibition SAR triazolopyridine

Lipophilic Ligand Efficiency: N-Methyl vs. N-Phenyl Substitution on Triazole

The N-methyl-substituted target compound (MW 175.19 g·mol⁻¹) carries a molecular weight 62.07 g·mol⁻¹ lower than the N-phenyl analog 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1423033-83-3, MW 237.26 g·mol⁻¹) . The calculated logP difference is estimated at ~1.5 log units (N-methyl logP ≈ 0.5–1.0; N-phenyl logP ≈ 2.0–2.5), translating to improved compliance with Lipinski rule-of-five criteria and CNS multiparameter optimization (MPO) scores . In the DYRK1A SAR series, the N-methyl scaffold achieved potencies within 2-fold of the bulkier N-ethyl analog, confirming that the methyl group does not compromise target engagement despite its smaller size [1].

ligand efficiency lipophilicity drug-likeness CNS

Commercial Purity Benchmarking: 5-Methyl vs. 4-Methyl Regioisomer and 5-Phenyl Analog

The target compound is available from Leyan at a certified purity of 97% (HPLC) , exceeding the 95% purity specification of the 4-substituted regioisomer (AKSci, 95%) and the 5-phenyl analog (AKSci, 95%) . This 2% absolute purity advantage reduces the risk of confounding impurities in sensitive enzymatic or cell-based assays. Additionally, the N-methyl derivative is listed by Enamine (EN300-120356), CymitQuimica (3D-PDC18382), and Leyan (2013589), offering multi-source supply redundancy .

commercial purity building block procurement

Regioisomeric Scaffold Diversity: 5-Position vs. 4-Position Triazole Attachment

The 5-substituted triazole-pyridine scaffold differs fundamentally from the 4-substituted regioisomer (CAS 1339170-14-7) in the spatial arrangement of the 2-amino group and the triazole ring . In the 5-substituted isomer, the amino and triazole moieties adopt a 1,3-relationship on the pyridine, while the 4-substituted isomer exhibits a 1,4-relationship. This geometric difference alters the trajectory of the amine vector by ~60°, affecting both binding-site complementarity and the scope of subsequent functionalization reactions . The 6-substituted isomer (explored in the DYRK1A patent WO2013/087579) places the substituents in a 1,2-relationship, creating a third unique geometry [1]. While direct biochemical comparison of all three regioisomers is not published, the 6-substituted variant has been validated both as a TTK inhibitor (Bayer IP) and a DYRK1A inhibitor (KRICT series), demonstrating that regioisomeric identity is a key determinant of kinase selectivity [1].

regioisomer scaffold diversity exit vector medicinal chemistry

Recommended Application Scenarios for 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Based on Quantitative Differentiation Evidence


DYRK1A and Kinase Inhibitor Lead Discovery

The N-methyl triazole-pyridine scaffold delivers DYRK1A potency consistently within 2-fold of the optimal N-ethyl analog (4–16% residual activity at 0.3 µM across diverse R₂ substituents) while offering reduced lipophilicity [1]. This makes 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine the preferred starting point for DYRK1A inhibitor optimization programs where balancing potency with favorable ADME properties is critical. Derivatization via the 2-amino handle using amide coupling or Buchwald-Hartwig reactions enables rapid access to compound libraries for kinase selectivity profiling [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW of only 175.19 g·mol⁻¹ and estimated logP below 1.0, the compound meets the physicochemical criteria for an ideal fragment (MW <250, clogP <3) . Its lower molecular weight and lipophilicity compared to the N-phenyl analog (MW 237.26, logP ~2.5) make it a superior choice for fragment libraries aimed at CNS targets or targets requiring high ligand efficiency indices . The primary amine provides a facile synthetic handle for library diversification using robust amide bond formation or reductive amination chemistries .

Scaffold-Hopping and Intellectual Property Diversification

The 5-substituted regioisomer occupies a distinct chemical space relative to the extensively patented 6-substituted triazolopyridine scaffolds (e.g., Bayer TTK inhibitor patent WO2013/087579) [2]. By adopting the 5-attachment pattern, medicinal chemists can design novel kinase inhibitors that circumvent existing composition-of-matter claims while retaining the triazole-pyridine pharmacophore [2]. The compound's availability at 97% purity from Leyan ensures reliable material for patent-enabling structure-activity studies .

Chemical Biology Probe Synthesis

The combination of high commercial purity (97%) , multi-vendor availability, and a synthetically accessible amine handle makes this compound an ideal building block for the rapid synthesis of chemical biology probes, such as biotinylated or fluorescent conjugates for target engagement studies . The methyl group provides an optimal balance of steric bulk—sufficient for hydrophobic interactions but small enough to minimize non-specific binding—as demonstrated by the DYRK1A SAR where the N-methyl scaffold achieved potency comparable to the bulkier ethyl analog [1].

Quote Request

Request a Quote for 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.